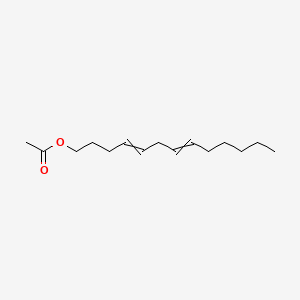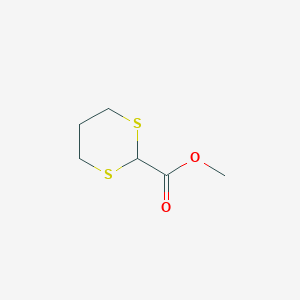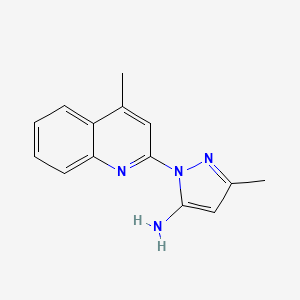
(Z,E)-Trideca-4,7-dien-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z,E)-Trideca-4,7-dien-1-yl acetate is an organic compound that belongs to the class of unsaturated esters. This compound is characterized by the presence of two double bonds in the tridecane chain and an acetate functional group. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z,E)-Trideca-4,7-dien-1-yl acetate typically involves the following steps:
Formation of the Diene Intermediate: The synthesis begins with the preparation of the diene intermediate, which involves the formation of a tridecadiene compound through a series of reactions such as Wittig or Horner-Wadsworth-Emmons reactions.
Acetylation: The diene intermediate is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. The reaction is carried out under controlled temperature and solvent conditions to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Z,E)-Trideca-4,7-dien-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Reduction of the double bonds can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) to yield saturated esters.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4, and hydrogen peroxide (H2O2) under mild conditions.
Reduction: Pd/C, hydrogen gas (H2) under atmospheric pressure.
Substitution: NaOMe, potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Epoxides, diols.
Reduction: Saturated esters.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Z,E)-Trideca-4,7-dien-1-yl acetate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and insect pheromone properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for targeting specific biological pathways.
Industry: It is used in the formulation of fragrances, flavors, and as an intermediate in the production of fine chemicals.
Wirkmechanismus
The mechanism of action of (Z,E)-Trideca-4,7-dien-1-yl acetate involves its interaction with specific molecular targets and pathways. For instance, as an insect pheromone, it binds to olfactory receptors in insects, triggering behavioral responses such as mating attraction. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z,E)-9,12-Tetradecadienyl acetate: Known for its use as an insect pheromone.
(E,E)-10,12-Tetradecadienyl acetate: Another insect pheromone with similar applications.
(Z,Z)-7,11-Tetradecadienyl acetate: Used in pest control for mating disruption.
Uniqueness
(Z,E)-Trideca-4,7-dien-1-yl acetate is unique due to its specific double bond configuration and chain length, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
61389-12-6 |
|---|---|
Molekularformel |
C15H26O2 |
Molekulargewicht |
238.37 g/mol |
IUPAC-Name |
[(4E,7Z)-trideca-4,7-dienyl] acetate |
InChI |
InChI=1S/C15H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15(2)16/h7-8,10-11H,3-6,9,12-14H2,1-2H3/b8-7-,11-10+ |
InChI-Schlüssel |
LELQZCNRZHLYFG-QEFCTBRHSA-N |
SMILES |
CCCCCC=CCC=CCCCOC(=O)C |
Isomerische SMILES |
CCCCC/C=C\C/C=C/CCCOC(=O)C |
Kanonische SMILES |
CCCCCC=CCC=CCCCOC(=O)C |
Key on ui other cas no. |
57981-60-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B1617451.png)



